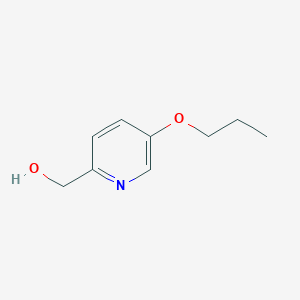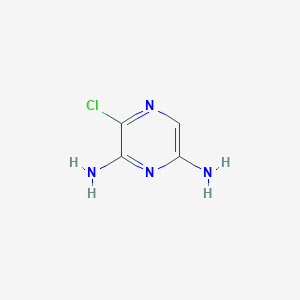
3-Chloropyrazine-2,6-diamine
Overview
Description
“3-Chloropyrazine-2,6-diamine” is a chemical compound with the CAS Number: 794497-98-6 . It has a molecular weight of 144.56 and its IUPAC name is 3-chloro-2,6-pyrazinediamine . It is a yellow solid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C4H5ClN4/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H4,6,7,9) . The InChI Key is KSEHSAXZBNRCCY-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the introduction of the second amino substituent in 2-amino-chloropyrazine was achieved using Pd(0) catalysis .
Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 144.56 . The InChI Code is 1S/C4H5ClN4/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H4,6,7,9) and the InChI Key is KSEHSAXZBNRCCY-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Chemical Properties
Suzuki Coupling Approaches : 3-Chloropyrazine derivatives, specifically 2-Amino-3-benzoyl-5-bromopyrazine, have been synthesized from 2-chloropyrazine, exploring transition metal-catalyzed Suzuki coupling for the formation of the pyrazine ring system, which is present in luminescent chromophores like coelenterazine (Jones, Keenan, & Hibbert, 1996).
Vibrational Spectroscopic Study : The vibrational spectroscopy of pyrazine and its chlorine derivatives, including 2-chloropyrazine and 2,6-dichloropyrazine, was investigated to understand the substituent and chlorine isotopic effects. This involved studies in both condensed and vapor phases, contributing to the knowledge of molecular interactions and spectral data refinement (Endrédi, Billes, & Holly, 2003).
Formation of Metal String Complexes : 3-Chloropyrazine-2,6-diamine derivatives were used in synthesizing linear heptacobalt(II) metal string complexes. These complexes demonstrated the shortest Co-Co distance and longest Co chain with direct Co-Co bonds, contributing to the field of metallo-supramolecular chemistry (Wang et al., 2007).
Chemical Synthesis and Reactions
Synthesis of Substituted Pyridazine Diamines : The use of Buchwald protocols for synthesizing 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, demonstrates the relevance of 3-Chloropyrazine derivatives in medicinal chemistry and poses synthetic challenges for creating unique chemical scaffolds (Wlochal & Bailey, 2015).
Regioselective Metalation of Chloropyrazine : The metalation of chloropyrazine by lithium amides led to the formation of 3-chloro-2-lithiopyrazine. This demonstrates a new route to 2,3-disubstituted pyrazines, highlighting the versatility of 3-Chloropyrazine derivatives in organic synthesis (Turck, Mojovic, & Quéguiner, 1988).
Application in Luminescence and Sensitization
- Ln(III) Emission Sensitization : Studies on Ln(III) complexes with pyrazine-2,6-dicarboxylic acid derivatives, including 3-Chloropyrazine derivatives, show efficient metal-centered luminescence. This research contributes to the understanding of the antennae effect in luminescence, relevant for applications in lighting and display technologies (Moore, Grilj, Vauthey, & Ceroni, 2013).
Safety and Hazards
The safety data sheet for 3-Chloropyrazine-2,6-diamine suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation of dust, mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .
Future Directions
Research on 3-Chloropyrazine-2,6-diamine and its derivatives is ongoing, particularly due to their potential antiviral and psychotherapeutic activities . The introduction of the second amino substituent in 2-amino-chloropyrazine was achieved using Pd(0) catalysis, indicating potential future directions for chemical synthesis .
Mechanism of Action
Target of Action
The primary target of 3-Chloropyrazine-2,6-diamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
It is known that the compound interacts with its target, cdk2, possibly inhibiting its activity . This interaction could lead to changes in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation due to its interaction with CDK2 .
Result of Action
Given its target, it is plausible that the compound could cause cell cycle arrest, potentially leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
3-Chloropyrazine-2,6-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including nicotinamidase (EC 3.5.1.19), which converts it into pyrazinoic acid . This interaction is essential for its biochemical activity, as the conversion to pyrazinoic acid is a key step in its mechanism of action. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate kinase activity, which is crucial for cell signaling . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and other vital processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. One of the primary mechanisms is its conversion to pyrazinoic acid by nicotinamidase, which then exerts its effects on cellular functions . Additionally, this compound can bind to specific proteins, altering their conformation and activity, leading to changes in cellular processes such as gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where specific dosages result in significant changes in cellular functions, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and activity. The primary metabolic pathway involves its conversion to pyrazinoic acid by nicotinamidase . This conversion is crucial for its biochemical activity, as pyrazinoic acid exerts significant effects on cellular functions. Additionally, this compound may influence metabolic flux and metabolite levels by interacting with other enzymes and regulatory proteins involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules, which determine its localization within cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its ability to modulate cellular processes. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Properties
IUPAC Name |
3-chloropyrazine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHSAXZBNRCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477587 | |
| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794497-98-6 | |
| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
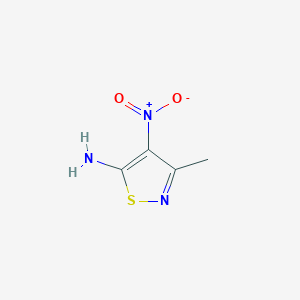

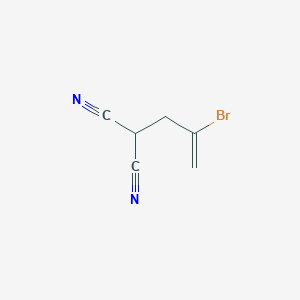


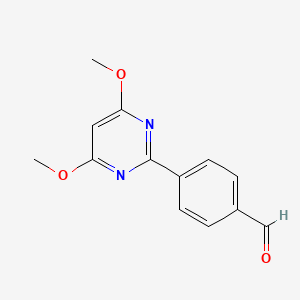
![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)
![N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine](/img/structure/B1625489.png)
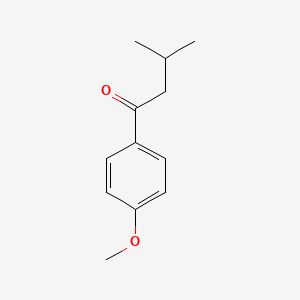
![6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide](/img/structure/B1625491.png)



